PROP-2-EN-1-YL 2-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
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Overview
Description
Allyl 2-[3-[4-(allyloxy)-2-methylbenzoyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as allyl, benzoyl, hydroxy, methoxy, and thiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 2-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps. One common approach starts with the preparation of key intermediates such as 3-allyl-2-hydroxyacetophenone and 2-allyloxy-3-methoxybenzaldehyde. These intermediates are then subjected to a series of reactions including condensation, cyclization, and esterification under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the process in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Allyl 2-[3-[4-(allyloxy)-2-methylbenzoyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions including:
Oxidation: The allyl and hydroxy groups can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The allyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield an aldehyde, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
Allyl 2-[3-[4-(allyloxy)-2-methylbenzoyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which PROP-2-EN-1-YL 2-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to engage in various interactions, potentially inhibiting or activating specific pathways. For example, the hydroxy and methoxy groups may participate in hydrogen bonding, while the allyl group may undergo electrophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
- Allyl (2E)-2-[4-(allyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 3-Allyl-2-(allyloxy)-5-bromoaniline
Uniqueness
What sets PROP-2-EN-1-YL 2-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C30H28N2O7S |
---|---|
Molecular Weight |
560.6g/mol |
IUPAC Name |
prop-2-enyl 2-[(3E)-3-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H28N2O7S/c1-6-14-38-21-12-13-22(17(3)16-21)25(33)23-24(19-8-10-20(37-5)11-9-19)32(28(35)26(23)34)30-31-18(4)27(40-30)29(36)39-15-7-2/h6-13,16,24,33H,1-2,14-15H2,3-5H3/b25-23+ |
InChI Key |
APZFAZMGODSCKF-WJTDDFOZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)OC)/O |
SMILES |
CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)OC)O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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